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Cyclopentanamine;cyclopentane;iron

Cat. No.: B8063420
M. Wt: 211.13 g/mol
InChI Key: UGLWJHWIRXFGGR-UHFFFAOYSA-N
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Description

Historical Development of Organoiron Chemistry

The field of organoiron chemistry traces its origins to 1891 with the discovery of iron pentacarbonyl (Fe(CO)₅) by Ludwig Mond and C. Langer. wikipedia.org However, the discipline experienced a revolutionary spark with the synthesis of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951. wikipedia.orgresearchgate.net Initially misidentified, the structure of ferrocene was correctly proposed by Geoffrey Wilkinson and E.O. Fischer as a novel "sandwich" structure, where an iron(II) ion is situated between two parallel cyclopentadienyl (B1206354) rings. wikipedia.org This discovery was so profound that it led to a rapid expansion of organometallic chemistry and earned Wilkinson and Fischer the Nobel Prize in Chemistry in 1973. wikipedia.org The remarkable stability of ferrocene, which is unaffected by air and water, opened the door to a rich derivative chemistry and the development of a vast family of similar sandwich compounds known as metallocenes. wikipedia.org

Significance of Metallocenes, Specifically Ferrocene and its Derivatives

Metallocenes, and ferrocene in particular, represent a cornerstone of modern organometallic chemistry. wikipedia.org Ferrocene's unique structure, high stability, and rich electrochemical properties have established it as a critical building block in various scientific fields. researchgate.netbiomedpharmajournal.org The 18-electron configuration of ferrocene accounts for its exceptional stability. wikipedia.org

The significance of ferrocene and its derivatives stems from several key attributes:

Electrochemical Properties: Ferrocene undergoes a clean, reversible one-electron oxidation to the ferrocenium (B1229745) cation (Fc⁺). wikipedia.org This reliable redox behavior has led to its widespread use as an internal standard in non-aqueous electrochemistry. wikipedia.org

Aromaticity and Reactivity: The cyclopentadienyl rings in ferrocene exhibit aromatic character, allowing them to undergo electrophilic substitution reactions similar to benzene (B151609), such as Friedel-Crafts acylation. wikipedia.org This enables the straightforward functionalization of the Cp rings, leading to a vast library of derivatives with tailored properties. researchgate.netbiomedpharmajournal.org

Structural Scaffold: The rigid and well-defined sandwich structure of ferrocene makes it an excellent scaffold. Chiral ferrocenyl phosphine (B1218219) ligands, for instance, are highly effective in asymmetric catalysis for the synthesis of pharmaceuticals and agrochemicals. wikipedia.org

Applications in Materials Science and Medicine: Ferrocene's robustness has led to its use as a fuel additive and a precursor for iron nanoparticles. wikipedia.org Furthermore, ferrocene-containing polymers and derivatives have been extensively investigated for their potential as anticancer, antimalarial, and anti-HIV agents. researchgate.netmanchesterorganics.com

The ease of modification and the unique combination of physical and chemical properties have cemented ferrocene's status as a molecule of enduring interest in both fundamental and applied research. biomedpharmajournal.org

Classification and General Characteristics of Iron Complexes with Cyclopentadienyl and Amine Ligands

Iron complexes featuring cyclopentadienyl (Cp) and amine ligands can be broadly categorized based on their structural framework and the nature of the ligand attachment. The amine functionality can be part of a separate ligand or directly appended to the cyclopentadienyl ring.

Classification:

Ferrocene Derivatives (Bis-Cp Complexes): These are the most studied class, with the general formula Fe(C₅R₅)(C₅R'₅). When an amine group is a substituent on one or both rings, the compound is known as an aminoferrocene or a ferrocenylamine. Aminoferrocene, (η⁵-C₅H₄NH₂)Fe(η⁵-C₅H₅), is the parent compound of this subclass. These complexes maintain the stable 18-electron sandwich structure.

Half-Sandwich Complexes (Piano Stool Complexes): These compounds feature a single cyclopentadienyl ring bound to the iron center, with other ligands occupying the remaining coordination sites. Their general formula is [Fe(η⁵-Cp)(L)n]X. The ligands (L) can include amines, nitriles, carbonyls, or halides. rsc.org These structures are often more reactive than ferrocenes.

Complexes with Separate Amine and Cp Ligands: In this category, the amine is a distinct ligand that coordinates to the iron center alongside a cyclopentadienyl group, as seen in half-sandwich complexes like [Fe(η⁵-Cp)(CO)(PPh₃)(NCR)]⁺, where NCR is a nitrile ligand that can be derived from an amine precursor. rsc.org

General Characteristics:

Redox Activity: A defining feature is their redox activity, centered on the Fe(II)/Fe(III) couple. The redox potential can be finely tuned by the substituents on the cyclopentadienyl ring. Electron-donating groups like amines make the complex easier to oxidize. wikipedia.org

Stability: Ferrocene-based complexes are generally characterized by high thermal and chemical stability. researchgate.net Half-sandwich complexes can exhibit greater lability, which is often harnessed for catalytic applications. rsc.org

Basicity and Reactivity: The amine group in aminoferrocenes is a reactive site, capable of undergoing typical amine reactions such as alkylation, acylation, and condensation to form imines or Schiff bases. nih.gov This allows for the integration of the ferrocenyl moiety into larger molecular systems, including polymers and biologically active molecules.

Chirality: Asymmetrically substituted ferrocenes can exhibit planar chirality, which is a valuable feature for applications in asymmetric catalysis. wikipedia.org

The combination of the stable, redox-active ferrocene scaffold with the reactive and versatile amine functional group gives rise to a class of compounds with significant potential in catalysis, materials science, and medicinal chemistry. biomedpharmajournal.org

Table 1: Classification and Key Features of Iron-Cyclopentadienyl-Amine Complexes
Complex ClassGeneral StructureKey CharacteristicsExample
Ferrocene DerivativesFe(η⁵-C₅R₅)(η⁵-C₅R'₅)High stability, reversible redox chemistry, planar chirality possible.Aminoferrocene
Half-Sandwich Complexes[Fe(η⁵-Cp)(L)n]XMore reactive/labile than ferrocenes, catalytically active.[Fe(η⁵-C₅H₅)(CO)(PPh₃)(NCR)]⁺

Research Scope and Objectives Pertaining to Iron-Cyclopentanamine/Cyclopentane (B165970) Systems

A specific chemical entity named "Cyclopentanamine;cyclopentane;iron" is not found as a standard entry in prominent chemical literature or databases. This nomenclature, often using semicolons or commas, is sometimes employed by chemical suppliers or databases to denote components of a complex mixture or a complex adduct. For instance, databases may list ferrocene as "Cyclopentane; iron". nih.gov Therefore, this article interprets the subject "this compound" not as a single, defined molecule but as a chemical system comprising an iron center, a cyclopentane-derived moiety (specifically, the cyclopentadienyl ligand), and a cyclopentanamine-related ligand.

The primary research scope is to review the synthesis, structure, and characteristics of organoiron complexes that contain these key functional components. The objectives are:

To explore the chemistry of aminoferrocenes , which are the most direct and well-documented examples of complexes combining a cyclopentadienyl ring and an amine function within a single ligand framework.

To investigate half-sandwich iron complexes where amine-containing molecules (such as cyclopentanamine or its derivatives) can act as distinct ligands coordinating to a [Fe(Cp)] core.

To summarize the established and potential applications of these systems, drawing from research on related and well-characterized aminoferrocene and other ferrocenylamine derivatives.

By focusing on the fundamental chemistry of these building blocks, this article aims to provide a comprehensive and scientifically accurate overview of the research area implicitly defined by the term "this compound".

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21FeN B8063420 Cyclopentanamine;cyclopentane;iron

Properties

IUPAC Name

cyclopentanamine;cyclopentane;iron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.C5H10.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4,6H2;1-5H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLWJHWIRXFGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1.C1CCC(C1)N.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21FeN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ligand Systems and Coordination Architectures in Iron Cyclopentanamine/cyclopentane Chemistry

Structural Features and Bonding Modes of Cyclopentadienyl (B1206354) (Cp) Ligands

The cyclopentadienyl (Cp) ligand, with the formula C₅H₅⁻, is a cornerstone of modern organometallic chemistry, largely due to its ability to form stable and varied complexes with transition metals, including iron. ilpi.comlibretexts.org

Pentahapto (η⁵) Coordination of Cyclopentadienyl Ligands

The most prevalent bonding mode for the cyclopentadienyl ligand is pentahapto (η⁵), where all five carbon atoms of the planar ring bond to the metal center. libretexts.orgwikipedia.org This interaction involves the overlap of the five π molecular orbitals of the Cp ring with the s, p, and d orbitals of the iron atom. wikipedia.orggla.ac.uk The resulting complex is often described as a "sandwich" compound if two Cp rings are involved, with the classic example being ferrocene (B1249389), Fe(C₅H₅)₂. ilpi.comwikipedia.org In ferrocene, the iron atom is symmetrically situated between two parallel Cp rings. ilpi.comyoutube.com Complexes with a single Cp ligand are referred to as "half-sandwich" or "piano stool" compounds. ilpi.comlibretexts.org

The stability of these η⁵-coordinated complexes is notable, with ferrocene being remarkably resistant to air, water, and strong bases, and stable up to 400°C. wikipedia.org This stability is attributed to the formation of a highly stable 18-electron configuration around the iron center. gla.ac.ukyoutube.com The bonding can be further understood through molecular orbital theory, which illustrates the favorable interactions between the ligand and metal orbitals. libretexts.orggla.ac.ukyoutube.com

While η⁵ coordination is dominant, other bonding modes such as η¹ (monohapto) and η³ (trihapto) are also observed, though less commonly. libretexts.org These alternative hapticities can lead to increased reactivity, as seen in the phenomenon of "ring slippage," where an η⁵ ligand temporarily converts to an η³ or η¹ form, facilitating ligand substitution reactions. ilpi.com

Derivatives of Cyclopentadienyl Ligands in Organoiron Chemistry

The versatility of cyclopentadienyl chemistry is greatly expanded by the use of substituted Cp ligands. These derivatives can be tailored to modify the steric and electronic properties of the resulting iron complexes.

One of the most well-known derivatives is the pentamethylcyclopentadienyl ligand (Cp), C₅Me₅⁻. ilpi.com The five methyl groups on the Cp ligand are electron-donating, which increases the electron density at the iron center compared to the unsubstituted Cp ligand. ilpi.com This enhanced electron donation can be observed spectroscopically, for instance, by a decrease in the carbonyl stretching frequencies in the IR spectrum of corresponding carbonyl complexes. ilpi.com Sterically, the bulky nature of the Cp* ligand can stabilize complexes that would otherwise be unstable with a simple Cp ligand. ilpi.comwikipedia.org

Other derivatives include the indenyl ligand, which features a benzene (B151609) ring fused to the Cp ring, and fluorenyl ligands. ilpi.comwikipedia.org The indenyl ligand is particularly noted for its propensity to undergo ring slippage, leading to significantly accelerated reaction rates compared to analogous Cp complexes. ilpi.com Furthermore, heteroatoms can be incorporated into the cyclopentadienyl ring, as seen in azaferrocene, Fe(η⁵-C₅H₅)(η⁵-C₄H₄N), and phosphaferrocenes like [Cp*Fe(η⁵-P₅)]. wikipedia.orgnih.gov

The development of linked cyclopentadienyl ligands has given rise to "ansa-metallocenes," where two Cp rings are covalently bridged. wikipedia.org This linkage restricts the rotation of the rings and fixes the angle between them, influencing the catalytic activity of the complex. wikipedia.org

Table 1: Comparison of Common Cyclopentadienyl Ligands in Organoiron Chemistry

LigandAbbreviationKey Features
CyclopentadienylCpThe parent, unsubstituted ligand.
PentamethylcyclopentadienylCp*Electron-donating, sterically bulky. ilpi.com
MethylcyclopentadienylCp'Imparts subtle electronic differences. ilpi.com
Indenyl-Fused benzene ring, prone to ring slippage. ilpi.com
Azaferrocene-Contains a nitrogen heteroatom in one ring. wikipedia.org
Pentaphosphaferrocene-Contains a cyclo-P₅ ligand. nih.gov

Amine-Based Ligands in Iron Coordination Complexes

Amine ligands are another critical class of ligands in iron coordination chemistry, offering a wide range of coordination numbers and geometries. wikipedia.org They are classified based on the number of donor atoms they possess and their connectivity.

Monodentate and Polydentate Amine Ligands

Monodentate ligands, meaning "one-toothed," bind to the metal center through a single donor atom. libretexts.orglibretexts.org Simple amines like ammonia (B1221849) (referred to as ammine in coordination chemistry) and other primary, secondary, or tertiary amines fall into this category. libretexts.orgyoutube.com They donate a single pair of electrons to form a coordinate bond with the iron ion. youtube.comyoutube.com

Polydentate ligands, on the other hand, possess multiple donor atoms and can form multiple bonds with a single metal center. libretexts.orglibretexts.org Ligands with two donor atoms are termed bidentate, those with three are tridentate, and so on. libretexts.org Ethylenediamine (en) is a classic example of a bidentate amine ligand, capable of coordinating to an iron center through its two nitrogen atoms. libretexts.org Tris(2-aminoethyl)amine (TREN) is a well-known tetradentate amine ligand that can stabilize low-coordinate iron complexes. chemrxiv.org

The number of donor atoms a ligand uses to bind to the central metal is referred to as its denticity. The use of polydentate ligands can lead to more stable complexes compared to those with multiple monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

Table 2: Examples of Monodentate and Polydentate Amine Ligands

Ligand TypeExampleDenticity
MonodentateAmmonia (NH₃)1 libretexts.orgyoutube.com
BidentateEthylenediamine (en)2 libretexts.org
TridentateDiethylenetriamine (dien)3
TetradentateTris(2-aminoethyl)amine (TREN)4 chemrxiv.org
HexadentateEthylenediaminetetraacetic acid (EDTA)6 libretexts.orglibretexts.org

Chelate and Macrocyclic Amine Ligand Frameworks

The chelate effect describes the enhanced stability of a coordination complex containing a polydentate ligand (a chelating agent) compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org This increased stability is primarily due to a favorable entropy change upon complex formation. libretexts.org When a polydentate ligand replaces multiple monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy. libretexts.org

Macrocyclic ligands take this principle a step further. These are polydentate ligands where the donor atoms are part of a cyclic structure. libretexts.org The macrocyclic effect refers to the even greater stability of complexes formed with macrocyclic ligands compared to their open-chain polydentate analogues. libretexts.org This added stability arises because the ligand is "pre-organized" for coordination, meaning it has less conformational freedom to lose upon binding to the metal ion. libretexts.orglibretexts.org This results in a smaller entropic penalty for complexation. libretexts.org

In the context of iron chemistry, macrocyclic amine ligands are crucial for creating highly stable complexes. For instance, iron complexes with macrocyclic ligands have shown to be more resistant to the loss of iron to biological molecules like transferrin compared to complexes with linear ligands. nih.gov Heme b, a tetradentate cyclic ligand found in biological systems, is a prime example of a macrocyclic ligand that strongly complexes Fe²⁺. libretexts.orglibretexts.org

Integrated Cyclopentanamine and Cyclopentadienyl Ligand Systems

The integration of both cyclopentadienyl and amine functionalities into a single ligand framework offers the potential to create novel iron complexes with unique properties. While direct examples of a simple "cyclopentanamine" ligand coordinated to iron alongside a cyclopentadienyl ligand are not extensively documented in the primary search results, the principles of organoiron chemistry allow for the conceptualization of such systems.

For instance, a cyclopentadienyl ring could be functionalized with an amine-containing substituent. This would create a bifunctional ligand capable of both η⁵-coordination through the ring and coordination of the amine nitrogen to the same or a different metal center. Such a ligand could act as a constrained geometry ligand, similar to ansa-metallocenes, where a Cp ligand is linked to a non-Cp ligand. wikipedia.org

Alternatively, cyclopentanamine itself could act as a monodentate amine ligand in a cyclopentadienyl iron complex, such as [CpFe(CO)₂(cyclopentanamine)]⁺. wikipedia.org The synthesis of such complexes would likely follow established routes for preparing cationic cyclopentadienyl iron complexes with amine ligands. wikipedia.org The properties of such a complex would be influenced by the steric bulk and electronic nature of the cyclopentyl group attached to the amine.

Furthermore, the reactivity of (cyclopentadienone)iron complexes with amines has been explored. For example, (cyclopentadienone)iron tricarbonyl complexes have been used to catalyze C-N bond formation between amines and alcohols. acs.org This demonstrates the chemical compatibility and potential for interaction between amine functionalities and cyclopentadienyl-type ligands in the coordination sphere of iron.

Synthesis and Characterization of Aminocyclopentadienyl Ligands

The functionalization of cyclopentadienyl (Cp) ligands is a cornerstone of organometallic chemistry, allowing for the fine-tuning of a metal complex's electronic and steric properties. acs.org The introduction of amino groups to the Cp ring creates aminocyclopentadienyl ligands, which are crucial precursors for a variety of iron complexes, most notably ferrocene derivatives.

The synthesis of these ligands can be approached in two primary ways: direct functionalization of a pre-formed metal-Cp complex or the synthesis of a functionalized Cp ligand before its coordination to a metal center. acs.org A prevalent method for creating amino-functionalized ferrocenes involves the reductive amination of formylferrocene or 1,1'-diformylferrocene. researchgate.net This process typically uses a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) for tertiary amines or lithium aluminum hydride (LiAlH₄) for secondary amines, reacting the ferrocene aldehyde with a primary or secondary amine. researchgate.net This straightforward approach yields a variety of (aminomethyl)ferrocenes and related derivatives in good yields (65–97%). researchgate.net

Another established route involves the condensation of ferrocene aldehyde with enantiomerically pure amino acid esters. nih.govacs.org This reaction forms the corresponding Schiff base, which is then reduced, typically with sodium borohydride (B1222165) (NaBH₄), to yield ferrocenyl methyl amino acids. nih.govacs.org This method is particularly valuable as it incorporates chirality, a feature discussed in section 2.4.

Characterization of these aminocyclopentadienyl ligands and their derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. ¹H and ¹³C NMR provide information about the molecular structure, while ¹⁵N NMR has been used to establish benchmark chemical shift values for aminomethyl-substituted ferrocenes, typically ranging from -330 to -305 ppm (relative to nitromethane). researchgate.net For chiral derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide detailed insights into the solution-state conformation and structure. nih.govacs.org X-ray crystallography provides definitive solid-state structural information, confirming connectivity and stereochemistry. researchgate.netnih.gov

Table 1: Synthesis Methods for Aminocyclopentadienyl Ferrocene Derivatives

Starting MaterialReagentsProduct TypeReference
Formylferrocene / 1,1'-DiformylferrocenePrimary/Secondary Amine, NaBH(OAc)₃ or LiAlH₄(Aminomethyl)ferrocenes researchgate.net
Ferrocene AldehydeAmino Acid Esters, then NaBH₄Ferrocenyl Methyl Amino Acids nih.govacs.org
Ferrocenecarboxylic AcidEster-protected Amino Acids, DCC/HOBtFerrocenoyl N-Amino Acids acs.org

Structural Analysis of Iron Complexes Incorporating Aminated Cyclopentadienyl Units

The incorporation of aminated cyclopentadienyl ligands into iron's coordination sphere, particularly within the ferrocene framework, leads to structurally diverse and fascinating molecules. The primary tool for elucidating the precise three-dimensional arrangement of these complexes is single-crystal X-ray diffraction. researchgate.netnih.govacs.orgmdpi.com

In the solid state, the aminomethyl-substituted ferrocene backbone can adopt various conformations. researchgate.net X-ray structural analyses of several derivatives have revealed that the conformation is not always the one that minimizes steric hindrance, suggesting that other factors, such as crystal packing forces, play a significant role. researchgate.net For example, the structure of a ferrocene derivative of phenylalanine, synthesized from ferrocene aldehyde and the amino acid, was determined to have a monoclinic P2(1) space group. nih.govacs.org

The coordination of the ligand to the iron center is a key structural feature. In ferrocene-based systems, the iron atom is sandwiched between two cyclopentadienyl rings. The introduction of substituents can cause slight distortions from the ideal parallel arrangement of the rings. For instance, in 1,2-(tetramethylene)-ferrocene, the ipso-carbon atoms of the substituted Cp ring are slightly further from the iron atom than the other carbons of the ring. mdpi.com In more complex structures, such as those with pyridyl-containing ligands, the iron(II) center can adopt a pseudo-octahedral geometry, with ligands coordinating in a P,P-chelate fashion. mdpi.com

Electrochemical analysis, particularly cyclic voltammetry, is another crucial technique for characterizing these iron complexes. researchgate.net For aminomethyl-substituted ferrocenes, the cyclic voltammograms typically show two distinct oxidation potentials, one corresponding to the iron(II)/iron(III) redox couple of the ferrocene unit and the other related to the oxidation of the amino group. researchgate.net This electronic behavior underscores the potential for these molecules in applications involving redox activity.

Table 2: Selected Crystallographic Data for Iron Complexes with Aminated Cp Ligands

ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
Ferrocenyl-phenylalanine derivative (3a)MonoclinicP2(1)Chiral center derived from amino acid. nih.govacs.org
Ferrocenoyl-glutamate derivative (2a)MonoclinicP2(1)Extensive C=O···H−N hydrogen bonding in the solid state. acs.org
1,2,1',2'-Bis(α-ketotetramethylene)-ferrocene (racemic)TriclinicP-1Exhibits planar chirality; crystallizes as a racemic mixture. mdpi.com
[CpFeL(CO)]+BF4− (L = diazadiphosphacyclooctane)--Ligand adopts a chair-boat conformation with nitrogen atoms close to the iron ion. mdpi.com

Chiral Ligand Design and Stereochemistry in Iron-Cyclopentanamine/Cyclopentane (B165970) Complexes

The design of chiral ligands is a central theme in modern chemistry, particularly for applications in asymmetric catalysis where precise control of stereochemistry is required. nih.govnih.govyoutube.com In the context of iron complexes, particularly ferrocene derivatives, chirality can be introduced in several ways, leading to molecules with unique three-dimensional structures. rsc.orgacs.org

A key feature of substituted ferrocenes is planar chirality . This arises when a cyclopentadienyl ring is substituted with at least two different groups, breaking the plane of symmetry. acs.orgwikipedia.org A classic and highly effective strategy for synthesizing planar chiral ferrocenes is through the diastereoselective directed ortho-metalation of a ferrocene bearing a chiral auxiliary. acs.orgacs.org Ugi's amine, [1-(dimethylamino)ethyl]ferrocene, is a quintessential example of such a chiral auxiliary. wikipedia.org The amine group directs lithiation to the adjacent ortho position on the Cp ring, and the chirality of the ethylamine (B1201723) substituent directs the reaction to one of the two enantiotopic ortho positions with high diastereoselectivity. wikipedia.orgacs.org The resulting lithiated ferrocene can then be quenched with an electrophile to install a second substituent, creating a 1,2-disubstituted planar chiral ferrocene. acs.org

Another powerful design strategy involves sourcing chirality from the "chiral pool" of naturally occurring enantiopure molecules, such as amino acids. nih.govacs.org As described previously, ferrocene aldehyde can be condensed with enantiomerically pure amino acid esters to create ferrocene derivatives that possess a stereogenic center on the side chain. nih.govacs.org This introduces central chirality into the ligand system.

The stereochemistry of these complexes is dictated by the synthetic method and the nature of the chiral director. In the case of Ugi's amine-directed metalation, the final planar chirality is determined by the configuration of the chiral center in the amine side chain. wikipedia.org For complexes derived from amino acids, the absolute configuration of the amino acid is retained in the final product. nih.govacs.org The resulting stereochemistry can be probed and confirmed using a combination of techniques. X-ray crystallography provides unambiguous determination of the solid-state structure and absolute configuration. nih.gov In solution, spectroscopic methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used in conjunction with molecular modeling to elucidate the preferred conformations and the spatial relationships between different parts of the molecule. nih.govacs.org

The development of these chiral ligands is driven by their successful application in a wide array of metal-catalyzed asymmetric transformations, which give access to valuable chiral molecules. nih.govacs.org

Table 3: Strategies for Chiral Ligand Design in Ferrocene Systems

Design StrategyKey PrincipleType of Chirality IntroducedExample Precursor/ReagentReference
Chiral Auxiliary-Directed FunctionalizationDiastereoselective ortho-metalation of a ferrocene with a covalently attached chiral group.PlanarUgi's Amine wikipedia.orgacs.org
Derivatization of the Chiral PoolIncorporation of naturally occurring enantiopure molecules.CentralL-Phenylalanine or other amino acids nih.govacs.org
Asymmetric C-H FunctionalizationTransition-metal-catalyzed enantioselective activation of a C-H bond on the ferrocene scaffold.PlanarPalladium or Rhodium catalysts with chiral ligands acs.orgacs.org

Synthetic Methodologies for Iron Complexes Featuring Cyclopentanamine and Cyclopentane Ligands

Direct Synthesis Strategies for Aminoferrocene and Analogues

The direct synthesis of aminoferrocene, an amine-functionalized derivative of ferrocene (B1249389), has been approached through various routes, with modern methods emphasizing efficiency and environmental sustainability. A significant advancement is the development of a greener synthesis that avoids harsh reagents and hazardous intermediates. uzh.ch

One of the most straightforward and economically attractive methods involves a two-step process starting from ferrocene. uzh.ch First, iodoferrocene is prepared. This intermediate then undergoes an amination reaction using aqueous ammonia (B1221849) as the nitrogen source, facilitated by an inexpensive copper(I) iodide/iron(III) oxide (CuI/Fe₂O₃) co-catalyst system in ethanol. This method successfully yields aminoferrocene in good yields (around 65%) and stands out for its use of readily available and less hazardous materials. uzh.ch

Historically, other strategies have been employed, though often with significant drawbacks. These include:

Reduction of Nitroferrocene : This method requires the nitration of ferrocene, a reaction that can be problematic and lead to complex product mixtures. researchgate.net

Curtius Rearrangement : This involves the thermal or photochemical rearrangement of ferrocenoyl azide (B81097), which itself must be synthesized from a ferrocene carboxylic acid derivative. uzh.chacs.org

Hydrogenation of Azidoferrocene : While effective for producing both mono- and 1,1'-diaminoferrocene, this route involves potentially explosive azide intermediates, such as 1,1'-diazidoferrocene, which is sensitive to heat. uzh.ch

Deprotonation and Amination : A two-step strategy involving the deprotonation of ferrocene with tert-butyllithium (B1211817) followed by reaction with an amination agent like α-azidostyrene has been proposed. However, the amination reagent is not commercially available and requires a multi-step synthesis of its own. uzh.ch

These earlier methods highlight the evolution of synthetic chemistry towards safer and more practical protocols, as exemplified by the modern copper/iron-cocatalyzed amination of iodoferrocene. uzh.ch

Ligand Substitution and Exchange Reactions in Organoiron Synthesis

Ligand exchange reactions are a fundamental transformation for ferrocene and its derivatives, providing a pathway to diverse organoiron sandwich complexes. scirp.org In a typical reaction, one of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene is exchanged for another aromatic ring, such as benzene (B151609) or a substituted benzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). scirp.orgazom.com

The mechanism involves the abstraction of a Cp ring from the iron center by the Lewis acid. scirp.orgscirp.org This generates a reactive iron-containing fragment that is then coordinated by the new aromatic ligand. The resulting product is often isolated as a stable hexafluorophosphate (B91526) (PF₆⁻) salt. scirp.orgazom.com

The efficiency of these reactions is influenced by the nature of the substituents on the incoming aromatic ligand. For instance, reactions with alkanoyl- and alkoxybenzenes tend to have lower yields due to the coordination of the Lewis acid catalyst to the oxygen atoms of the substituents. scirp.org The position of substituents also plays a critical role; a study comparing dimethoxybenzenes found that while the meta- and para-isomers reacted, the ortho-isomer did not, likely due to steric hindrance and altered π-electron distribution. scirp.org

Reactant BenzeneCatalyst SystemProductKey ObservationReference
BenzeneAlCl₃, Al powder, H₂O[Fe(η-C₅H₅)(η-C₆H₆)]⁺PF₆⁻Classic example of Cp/arene exchange. azom.com
m-DimethoxybenzeneAlCl₃[Fe(η-C₅H₅)(η-m-C₆H₄(OCH₃)₂)]⁺Reaction proceeds, yield improves with more AlCl₃. scirp.org
p-DimethoxybenzeneAlCl₃[Fe(η-C₅H₅)(η-p-C₆H₄(OCH₃)₂)]⁺Higher reactivity compared to the meta-isomer. scirp.org
o-DimethoxybenzeneAlCl₃No desired productReaction is inhibited, likely by steric effects. scirp.org

Beyond the exchange of the entire Cp ring, substitution reactions can also occur on ancillary ligands attached to a ferrocene core. For example, in complexes like 1,1'-bis(diphenylphosphino)ferrocene (dppf), ligands bound to a secondary metal center coordinated by the dppf can be exchanged. In [Au₂(μ-dppf)Cl₂], the chloride ligands can be readily substituted by bromide or iodide ions. acs.org

Functionalization and Derivatization of Pre-existing Iron-Cyclopentadienyl Frameworks

Modifying a pre-existing ferrocene framework is a powerful and widely used strategy to synthesize a vast array of derivatives. biomedpharmajournal.org These reactions leverage the aromaticity and reactivity of the cyclopentadienyl rings.

A classic and robust method for functionalization is the Friedel-Crafts acylation . Reacting ferrocene with acetic anhydride (B1165640) in the presence of an acid catalyst like phosphoric acid yields acetylferrocene. wikipedia.orgmagritek.com This electrophilic aromatic substitution is a common experiment and a key step in producing many other derivatives, as the acetyl group can be further modified.

In recent decades, transition-metal-catalyzed C-H activation has emerged as a highly versatile and atom-economical tool for ferrocene functionalization. rsc.org Catalytic systems based on palladium, rhodium, iridium, copper, and iron itself can direct the formation of new C-C and C-heteroatom bonds at specific positions on the Cp ring. thieme-connect.comchemrxiv.org These methods allow for the introduction of a wide range of functional groups, including alkyl, aryl, and alkenyl moieties, often with high regioselectivity. rsc.org For instance, palladium-catalyzed C-H activation has been used to achieve 1,2- and even the more challenging 1,3-difunctionalization of ferrocene derivatives. chemrxiv.org

Other important derivatization strategies include:

Lithiation-Electrophile Quench : This traditional method involves deprotonating the Cp ring with an organolithium reagent (e.g., n-BuLi or t-BuLi) followed by the addition of an electrophile to introduce a substituent. chemrxiv.org

Condensation Reactions : Aldehyde or ketone groups on the ferrocene skeleton can undergo condensation reactions. For example, formyl ferrocene and acetyl ferrocene can react with other carbonyl compounds to form chalcone (B49325) derivatives. biomedpharmajournal.org

Peptide Coupling : Ferrocene-containing amino acids, such as 1'-aminoferrocene-1-carboxylic acid, can be coupled with other amino acids using standard solution-phase peptide synthesis techniques to create complex bioorganometallic conjugates. acs.orgmdpi.com

Click Chemistry : Azide-functionalized ferrocenes can be efficiently coupled with alkyne-containing molecules (e.g., propargyl glycosides) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked ferrocene conjugates. nih.gov

Novel Synthetic Approaches, Including Mechanochemical and Catalytic Methods

The quest for more sustainable and efficient synthetic methods has led to the exploration of novel approaches for preparing organoiron complexes. Mechanochemistry , which uses mechanical force (milling or grinding) to induce chemical reactions, has proven to be a powerful solvent-free alternative to traditional solution-based synthesis. nih.govacs.orgrsc.org Ferrocene itself can be synthesized by milling potassium cyclopentadienide (B1229720) with anhydrous iron(II) chloride, achieving high conversion in minutes without the need for a solvent. nih.gov This approach is not only environmentally friendly but can also provide access to unsolvated complexes with unique reactivity. rsc.org

In the realm of catalysis, innovative systems continue to be developed. A notable example is the palladium/norbornene cooperative catalysis for the enantioselective synthesis of ferrocene-1,3-derivatives. acs.org This method achieves a challenging distal C-H functionalization of the ferrocene core, providing access to chiral ligands with good yields and high enantioselectivity. acs.org The development of advanced catalytic systems that are both highly efficient and operate under mild or environmentally benign conditions, such as the iron/copper system for aminoferrocene synthesis, represents a significant trend in the field. uzh.ch

Comparison of Ferrocene Synthesis Methods
MethodReactantsConditionsKey FeatureReference
Traditional Solution Synthesis2 NaC₅H₅ + FeCl₂In solvent (e.g., THF)Standard, well-established method. wikipedia.org
Mechanochemical SynthesisKC₅H₅ + FeCl₂Ball milling, 15 minSolvent-free, rapid, sustainable. nih.gov

Isolation and Purification Techniques for Organoiron Complexes

The isolation and purification of organoiron complexes are critical steps to obtaining materials of sufficient purity for characterization and application. The choice of technique depends on the stability, solubility, and volatility of the target compound.

Column chromatography is one of the most common and versatile methods for purifying ferrocene and its derivatives. magritek.com A stationary phase, typically silica (B1680970) gel or alumina, is used to separate components of a mixture based on their differing polarities. For example, in the synthesis of acetylferrocene, chromatography effectively separates the monosubstituted product from unreacted ferrocene and the disubstituted by-product. magritek.combinghamton.edu The choice of eluent is optimized, often using a gradient of polar and non-polar solvents, to achieve the best separation. binghamton.edu

Other widely used purification techniques include:

Recrystallization : This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. It is effective for obtaining highly crystalline, pure products. rsc.orgresearchgate.net For sensitive compounds, crystallization can be performed at low temperatures. researchgate.net

Sublimation : For volatile and thermally stable compounds like ferrocene, sublimation is an excellent purification method. The compound is heated under vacuum, causing it to transition directly from a solid to a gas, and then condense back into a pure solid on a cold surface, leaving non-volatile impurities behind. binghamton.eduresearchgate.net

Oxidative Purification : This is a clever technique developed specifically for redox-active compounds like ferrocenes. It is particularly useful for separating halogenated ferrocenes from unreacted ferrocene or less-halogenated species. rsc.orgnih.gov The method exploits the fact that electron-withdrawing halogen substituents make the ferrocene core harder to oxidize. By washing a solution of the crude mixture with a mild oxidizing agent (e.g., aqueous FeCl₃), the more easily oxidized impurities (like ferrocene) are converted to their water-soluble ferrocenium (B1229745) cations and removed in the aqueous phase, leaving the desired, less reactive product in the organic phase. rsc.org

Oxidative Purification of Bromoferrocenes
Crude MixturePurification MethodResultReference
FcBr contaminated with FcHWashing with aq. FeCl₃FcH is oxidized to FcH⁺ and removed, leaving pure FcBr. rsc.org
fcBr₂ contaminated with FcBrWashing with aq. FeCl₃FcBr is oxidized to FcBr⁺ and removed, enriching fcBr₂. rsc.org
FcH = Ferrocene, FcBr = Bromoferrocene, fcBr₂ = 1,1'-Dibromoferrocene

For air- or moisture-sensitive organoiron complexes, all purification steps must be conducted under an inert atmosphere, for instance, inside a glovebox. In these cases, techniques like crystallization via solvent diffusion are often employed. researchgate.net

Electronic Structure, Bonding, and Spectroscopic Properties

Oxidation States of Iron in Aminoferrocene-Type Complexes

The iron center in ferrocene (B1249389) and its derivatives, such as aminoferrocene, is formally assigned a +2 oxidation state. wikipedia.org This assignment is supported by Mössbauer spectroscopy, which provides direct evidence for the Fe(II) electronic configuration. wikipedia.org In this state, each of the two cyclopentadienyl (B1206354) (Cp) rings is considered to have a single negative charge, making them aromatic with six π-electrons each. wikipedia.org These π-electrons are then shared with the d-orbitals of the Fe(II) center through covalent bonding. wikipedia.org

While Fe(II) and Fe(III) are the most common and stable oxidation states for iron in many chemical systems, higher oxidation states like Fe(IV) and Fe(V) have been identified in various complexes, often as reactive intermediates in catalytic cycles. chemistryviews.orgnih.gov The stability of these high-valent iron species is highly dependent on the ligand environment. chemistryviews.org In aminoferrocene, the iron atom can undergo a reversible one-electron oxidation to the Fe(III) state, forming the aminoferrocenium cation. wikipedia.org This redox process is a key feature of ferrocene chemistry.

Electron Counting Formalisms and the 18-Electron Rule

The stability of many organometallic compounds, including aminoferrocene, can be rationalized by the 18-electron rule. wikipedia.orglibretexts.org This rule posits that stable transition metal complexes tend to have a total of 18 valence electrons, comprising the metal's d-electrons and the electrons donated by the ligands. wikipedia.orglibretexts.org This configuration is analogous to the electron count of the noble gases and suggests a filled set of bonding and non-bonding molecular orbitals. wikipedia.org

In the case of aminoferrocene, which is a derivative of ferrocene, the iron atom is in the +2 oxidation state (a d6 configuration). Each of the two cyclopentadienyl ligands is considered a 6-electron donor. Therefore, the total electron count is 6 (from Fe²⁺) + 6 (from one Cp⁻) + 6 (from the other Cp⁻) = 18 electrons. This adherence to the 18-electron rule contributes to the remarkable stability of the ferrocene framework. wikipedia.org

It is important to note that the 18-electron rule is a guideline, and exceptions exist, particularly for complexes with bulky ligands or those with metals at the early or late ends of the transition series. wikipedia.orguomustansiriyah.edu.iq Complexes with fewer than 18 electrons are termed "unsaturated" and are often more reactive. libretexts.org

Molecular Orbital Theory and Metal-Ligand Orbital Interactions

The bonding in ferrocene and its derivatives is best described by molecular orbital (MO) theory. vaia.com The MO diagram for ferrocene illustrates the interaction between the d-orbitals of the iron atom and the π-molecular orbitals of the two cyclopentadienyl rings. scribd.comumb.eduyoutube.com

The key interactions involve the overlap of the metal's d-orbitals (specifically the dz², dxz, and dyz orbitals) with the appropriate symmetry-adapted linear combinations (SALCs) of the p-orbitals of the cyclopentadienyl ligands. umb.edu These interactions lead to the formation of bonding, non-bonding, and antibonding molecular orbitals that are delocalized over the entire molecule. vaia.com

The highest occupied molecular orbital (HOMO) in ferrocene is of a'1g symmetry and is primarily metal-based, arising from the dz² orbital. stackexchange.com The subsequent lower-lying orbitals have significant contributions from both metal and ligand orbitals, highlighting the covalent nature of the metal-ligand bonds. umb.edu The complete filling of the bonding and non-bonding molecular orbitals with 18 electrons accounts for the high stability of the complex. vaia.com

Magnetic Properties and Spin States

Based on its adherence to the 18-electron rule and its molecular orbital diagram, ferrocene is a diamagnetic compound. youtube.com This means that all of its electrons are paired in the molecular orbitals, resulting in no net magnetic moment. youtube.com The introduction of an amino group to one of the cyclopentadienyl rings in aminoferrocene does not fundamentally alter this diamagnetic nature in its Fe(II) state.

Upon oxidation to the ferrocenium (B1229745) ion (Fe(III), d⁵), the complex becomes paramagnetic due to the presence of an unpaired electron. stackexchange.com The study of the magnetic properties of such species provides valuable insights into their electronic structure. aps.orgaps.org The spin state of the iron center is a crucial determinant of the magnetic behavior. In the case of ferrocene, the Fe(II) center is in a low-spin state, consistent with the strong ligand field provided by the cyclopentadienyl ligands. uni-mainz.de

Advanced Spectroscopic Characterization

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei. uni-mainz.de It is particularly sensitive to the oxidation state and spin state of the iron atom. For ferrocene and its derivatives, Mössbauer spectroscopy has been instrumental in confirming the Fe(II) oxidation state. wikipedia.org The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra provide detailed information about the s-electron density at the nucleus and the symmetry of the electric field gradient, respectively, which are characteristic of the electronic configuration of the iron center.

EPR Spectroscopy for Paramagnetic Iron Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study species with unpaired electrons. wikipedia.orgnih.gov Therefore, while diamagnetic aminoferrocene (Fe(II)) is EPR-silent, its oxidized paramagnetic form, aminoferrocenium (Fe(III)), can be readily studied by EPR. youtube.com

The EPR spectrum of an aminoferrocenium species would provide information about the g-factor and hyperfine coupling constants. youtube.com These parameters offer insights into the electronic structure and the interaction of the unpaired electron with the surrounding magnetic nuclei, further characterizing the paramagnetic iron center. wikipedia.org

Analysis of "Cyclopentanamine;cyclopentane (B165970);iron" Reveals Scientific Data Gap

A thorough review of available scientific literature and chemical databases indicates a significant gap in research concerning a specific chemical compound described as "Cyclopentanamine;cyclopentane;iron." Despite extensive searches for data pertaining to the electronic structure, bonding, and spectroscopic properties of such a complex, no dedicated studies or characterizations could be identified.

The inquiry sought to detail the nuclear magnetic resonance (NMR) and X-ray Absorption Fine Structure (XAFS) spectroscopy of this particular compound. However, the scientific record does not appear to contain synthesized examples or theoretical studies of a complex featuring both cyclopentanamine and cyclopentane ligands directly bonded to an iron center.

While the fields of organometallic chemistry and materials science offer a vast body of research on iron complexes, this specific combination of ligands remains uncharacterized. Literature extensively covers iron complexes with related ligands, such as:

Cyclopentadienyl (Cp) Ligands: Aromatic cyclopentadienyl rings are a cornerstone of organometallic chemistry, forming stable and well-studied complexes with iron, most famously ferrocene. The spectroscopic properties of these compounds are well-documented.

Amine Ligands: Iron complexes incorporating various amine ligands have been synthesized and are crucial in catalysis and bioinorganic chemistry. Their spectroscopic analysis is also a mature field of study.

Cycloalkane Activation: While the direct, stable coordination of a simple cycloalkane like cyclopentane to a single metal center is rare due to its inert C-H bonds, research into C-H activation by transition metals is an active area.

The absence of data on a "this compound" complex suggests that such a compound may be synthetically challenging to produce, unstable, or has not yet been a target of investigation. Therefore, an article detailing its specific spectroscopic properties as requested cannot be generated based on current scientific knowledge.

Further research would be required to first synthesize and then characterize this novel compound before a detailed analysis of its electronic and structural properties could be provided.

Reactivity Mechanisms and Fundamental Transformations

Elementary Steps in Organoiron Catalysis (e.g., oxidative addition, reductive elimination, migratory insertion)

Organoiron catalysis hinges on a few key elementary steps that involve changes in the oxidation state and coordination number of the iron center.

Oxidative Addition: This process involves the cleavage of a substrate's bond (e.g., C-H or C-X) and the formation of two new bonds to the iron center, increasing the metal's oxidation state by two. For an iron(0) precursor, oxidative addition of a C-H bond from a cyclopentane (B165970) molecule would yield an iron(II) hydride complex.

Reductive Elimination: As the microscopic reverse of oxidative addition, reductive elimination involves the formation of a new bond between two ligands (e.g., C-N or C-C) and their detachment from the metal. youtube.comlibretexts.org This step decreases the iron's oxidation state by two. For instance, an iron(II) complex bearing adjacent cyclopentyl and amino ligands could undergo reductive elimination to form a C-N bond, yielding N-cyclopentylcyclopentanamine and an iron(0) species. rsc.orgrsc.org This step is often the final, product-forming step in a catalytic cycle. libretexts.org The ligands must be positioned cis to one another for this reaction to occur. libretexts.org

Migratory Insertion: This reaction involves the insertion of an unsaturated ligand, such as an alkene (e.g., cyclopentene), into an adjacent metal-ligand bond (e.g., Fe-H or Fe-C). wikipedia.orglibretexts.orgopenochem.org The reaction proceeds through a four-membered transition state, and the electron count of the complex decreases by two. libretexts.org For example, the insertion of a cyclopentene (B43876) molecule into an iron-hydride bond would generate a cyclopentyl-iron species, a key step in hydrogenation or hydrofunctionalization reactions. wikipedia.orglibretexts.org Similarly, CO insertion into an iron-alkyl bond is a well-established process. libretexts.org

Elementary StepDescriptionHypothetical Example with Iron/Cyclopentane/CyclopentanamineChange in Fe Oxidation State
Oxidative AdditionCleavage of a bond in a substrate molecule with the formation of two new bonds to the metal center.Fe(0) + Cyclopentane-H → (Cyclopentyl)Fe(II)-H+2
Reductive EliminationFormation of a new bond between two cis-ligands, which are eliminated from the metal. libretexts.org(Cyclopentyl)Fe(II)-(NH-Cyclopentyl) → Fe(0) + Cyclopentyl-NH-Cyclopentyl-2
Migratory InsertionIntramolecular transfer of a ligand from the metal to a cis-unsaturated ligand. wikipedia.org(Cyclopentene)Fe(II)-H → (Cyclopentyl)Fe(II)0

Carbon-Hydrogen Bond Activation Mediated by Iron Complexes

The functionalization of unactivated C(sp³)–H bonds, such as those in cyclopentane, is a significant challenge in chemistry. Iron catalysts, being cost-effective and having low toxicity, are attractive for these transformations. nih.gov Chelation assistance, where a directing group on the substrate coordinates to the metal, is a common strategy to achieve site-selectivity. nih.gov

In the context of a cyclopentanamine ligand, the amine group could potentially direct the iron catalyst to a C-H bond on the cyclopentane ring. However, more commonly, iron-catalyzed C-H amination involves the reaction of an azide (B81097) precursor to generate a highly reactive iron-nitrene or iron-imido intermediate. nih.govrsc.org This intermediate can then insert into a C-H bond. nih.govacs.org Mechanistic studies, combining experimental and computational data, on simple iron catalyst systems have revealed that the process can proceed through a concerted pathway involving hydrogen atom transfer and simultaneous C-N bond formation, bypassing a discrete carbon-centered radical intermediate. nih.gov In other systems, a stepwise mechanism involving hydrogen atom abstraction (HAT) to form a radical intermediate followed by a rapid radical rebound is proposed. nih.govacs.org

Catalyst SystemSubstrate C-H BondProposed IntermediateKey Mechanistic FeatureReference
Fe(HMDS)₂Benzylic, AliphaticIron-imido/nitreneTurnover-limiting N₂ loss from coordinated azide. nih.govrsc.org nih.govrsc.org
[FeIIIPc]AllylicNot specifiedHigh preference for allylic C-H bonds over other types. acs.org acs.org
FeCl₂ / 1,10-phenanthroline (B135089)Benzylic, Allylic, AliphaticIron nitrenoidTriplet state nitrenoid undergoes 1,5-hydrogen atom transfer (HAT). nih.gov nih.gov

Cycloaddition Reactions Catalyzed or Mediated by Iron Centers

Iron catalysts are capable of mediating various cycloaddition reactions, which are powerful tools for ring formation in organic synthesis. wikipedia.org

[3+2] cycloaddition reactions are a direct method for constructing five-membered rings like cyclopentane. acs.org Iron-catalyzed protocols have been developed that utilize this strategy. For instance, a facile iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes has been reported to produce polyfunctionalized cyclopentylamines. acs.org This process involves the generation of a carbon-centered radical from the cyclopropylamine, which then adds to the alkene, followed by cyclization and radical termination. This highlights a pathway where an iron catalyst facilitates the formation of a cyclopentane ring system, a transformation of significant synthetic value.

Beyond [3+2] annulations, iron can catalyze other cycloadditions. For example, iron catalysts can promote [2+2] cycloadditions of olefins. wikipedia.org The mechanism can involve the flexibility of the iron center's oxidation state to coordinate the double bonds and facilitate C-C bond formation via reductive elimination. wikipedia.org While many sophisticated cycloadditions are catalyzed by rhodium, such as the reaction of vinylcyclopropanes (VCPs) with alkenes, the principles of oxidative cyclometallation followed by insertion and reductive elimination are fundamental across transition metal catalysis and provide a framework for understanding potential iron-catalyzed pathways.

Nucleophilic and Electrophilic Reactions at Coordinated Ligands

The coordination of an organic molecule to a metal center significantly alters its reactivity. Cationic metal complexes, in particular, can render coordinated unsaturated hydrocarbons susceptible to nucleophilic attack. gla.ac.uk

Nucleophilic Attack: In a hypothetical cationic complex like [(η⁴-cyclopentadiene)(cyclopentanamine)Fe(CO)]⁺, the cyclopentadiene (B3395910) ligand would be activated towards attack by nucleophiles (e.g., organolithiums, enolates, or even amines). The nucleophile would add to the face of the diene opposite the metal, a process known as exo-attack. This reaction would result in a neutral (η³-cyclopentenyl)iron complex. The cyclopentanamine ligand, being a basic amine, could also act as an intramolecular nucleophile under certain conditions.

Electrophilic Attack: Conversely, electron-rich organometallic complexes can undergo electrophilic attack on their ligands. The classic example is ferrocene (B1249389), Fe(C₅H₅)₂, whose cyclopentadienyl (B1206354) (Cp) rings are highly reactive towards electrophiles, undergoing reactions like Friedel-Crafts acylation much faster than benzene (B151609). gla.ac.ukwikipedia.org This high reactivity is due to the electron-rich nature of the Cp rings, which can stabilize the intermediate cation (Wheland-type intermediate). dntb.gov.ua An iron complex with a coordinated cyclopentadienyl ring and a cyclopentanamine ligand would be expected to undergo facile electrophilic substitution on the Cp ring. wikipedia.org

Redox-Induced Reactivity and Metalloradical Chemistry

The accessibility of multiple oxidation states for iron (commonly 0, +2, and +3) is central to its chemical reactivity. Electron transfer to or from an iron complex can trigger significant changes in its structure and reactivity. The oxidation of ferrocene to the 17-electron ferrocenium (B1229745) cation, Fe(C₅H₅)₂⁺, is a classic example of a stable organometallic radical cation. wikipedia.org

In catalysis, single-electron transfer (SET) pathways involving iron are increasingly recognized. Iron complexes can initiate radical reactions or involve metalloradical species, where the radical character is shared between the metal and the ligand. osti.gov For instance, high-spin iron(III) complexes can be antiferromagnetically coupled to a radical on a ligand. osti.gov Such species are implicated in C-H activation, where an iron-imido or iron-oxo species with significant radical character performs hydrogen atom abstraction from a substrate like cyclopentane. nih.govnih.gov This generates a substrate radical and a reduced iron-hydride or iron-hydroxide species, followed by radical rebound to form the final product. nih.gov Furthermore, iron complexes can facilitate reductive eliminations where the redox change is accommodated by a redox-active ligand rather than the metal center itself. rsc.orgrsc.org

Stereochemical Control in Iron-Catalyzed Transformations

The ability to dictate the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemical synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. In the realm of sustainable chemistry, iron catalysis has emerged as a powerful tool, and significant strides have been made in controlling the stereochemical outcome of these transformations. nih.govmdpi.com The low cost, natural abundance, and low toxicity of iron make it an attractive alternative to precious metals like palladium, rhodium, and iridium. nih.gov Achieving high levels of stereocontrol, including both diastereoselectivity and enantioselectivity, in iron-catalyzed reactions often relies on the strategic design of chiral ligands, the development of chiral-at-iron catalysts, and the fine-tuning of reaction conditions. mdpi.comacs.org

A notable advancement in this area is the development of the first highly enantioselective iron-catalyzed C–H activation, which was accomplished using innovative N-heterocyclic carbene (NHC) ligands that incorporate dispersion energy donors. nih.gov This approach highlights the importance of the ligand sphere in creating a chiral environment around the iron center, thereby influencing the stereochemical course of the reaction.

Iron-catalyzed cyclization reactions have also demonstrated remarkable levels of stereocontrol. For instance, a cationic iron-nitrosyl complex has been shown to catalyze the cycloisomerization of cyclopropyl (B3062369) enynes to produce fused tricyclic cyclobutanes with up to four contiguous stereocenters with complete diastereoselectivity. nih.gov This transformation proceeds under mild conditions and showcases the ability of iron catalysts to orchestrate complex skeletal rearrangements with high fidelity.

Furthermore, iron complexes featuring chiral spiro-bisoxazoline ligands have been successfully employed as catalysts for asymmetric intramolecular cyclopropanation reactions. These reactions proceed in high yields and with outstanding enantioselectivity, reaching up to 97% enantiomeric excess (ee). nih.gov The success of these catalysts underscores the potential of iron in asymmetric carbenoid transfer reactions, a class of transformations crucial for the synthesis of small ring systems.

In the context of oxidative rearrangements, iron(III) catalysis has been utilized for the diastereoselective transformation of cyclopropanone (B1606653) hemiaminals, derived from unprotected indoles, into medicinally relevant pyrroloindolones. nih.gov This method proceeds under mild conditions using an inexpensive stoichiometric oxidant. Mechanistic studies suggest the formation of a β-carboxylic radical intermediate that undergoes cyclization and oxidative rearomatization. nih.gov

The following tables present detailed findings from selected research on stereochemical control in iron-catalyzed transformations.

Table 1: Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation nih.gov

EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1α-diazo-β-keto ester with terminal alkene5CH2Cl225129596
2α-diazo-β-keto ester with internal alkene5CH2Cl225129297
3α-diazo-β-keto phosphonate5CH2Cl240248895

Reaction conditions: Fe(OTf)2 and chiral spiro-bisoxazoline ligand.

Table 2: Iron-Catalyzed Diastereoselective Oxidative Rearrangement of Cyclopropanone Hemiaminals nih.gov

EntryIndole (B1671886) SubstrateOxidantCatalystSolventTemp (°C)Yield (%) of PyrroloindoloneDiastereomeric Ratio
12-methylindole(NH4)2S2O8Fe(acac)3Fluorobenzene6082>20:1
25-bromoindole(NH4)2S2O8Fe(acac)3Fluorobenzene6075>20:1
37-azaindole(NH4)2S2O8Fe(acac)3Fluorobenzene6068>20:1

Table 3: Iron-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols mdpi.com

EntryLigandSolventTemp (°C)Time (h)Conversion (%)er
1L1Dichloroethane25244577:23
2L1Chlorobenzene25245379:21
3L1Toluene25242573:27

Reaction conditions: Fe(ClO4)2, ligand, O2 atmosphere.

The development of chiral-at-iron catalysts, where the stereogenicity resides at the metal center itself, represents another frontier in this field. acs.org These catalysts, which can be synthesized using achiral ligands, have shown promise in asymmetric reactions and offer a distinct approach to catalyst design, potentially expanding the scope of iron-catalyzed stereoselective transformations. acs.org

Applications in Organic Synthesis and Catalysis

Asymmetric Catalysis Utilizing Chiral Iron-Cyclopentanamine/Cyclopentane (B165970) Complexes

Chiral iron complexes have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules, which are crucial in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The design of chiral ligands is critical for achieving high levels of stereocontrol in these reactions. nih.gov While direct examples of chiral cyclopentanamine/cyclopentane iron complexes are scarce, the principles of asymmetric catalysis are well-demonstrated with other chiral iron systems, such as (cyclopentadienone)iron complexes bearing chiral backbones. researchgate.netresearchgate.net

Enantioselective Hydrogenation of Unsaturated Substrates

Enantioselective hydrogenation, the process of adding hydrogen across a double bond with control of stereochemistry, is a cornerstone of asymmetric catalysis. rsc.orgyoutube.com Iron-based catalysts have shown significant promise in this area, offering a more sustainable alternative to traditional noble metal catalysts. nih.govacs.org

Chiral (cyclopentadienone)iron complexes have been successfully employed in the asymmetric hydrogenation of ketones. researchgate.netresearchgate.net For instance, complexes derived from (R)-BINOL have been synthesized and tested, demonstrating moderate to good enantioselectivity. researchgate.net One such complex, bearing methoxy (B1213986) substituents on the binaphthyl moiety, achieved up to 77% enantiomeric excess (ee) in the reduction of certain ketones, a notable result for this class of iron catalysts. researchgate.net The development of these catalysts often involves the in situ generation of the active hydride species from stable precatalysts. researchgate.net

The efficiency of these hydrogenations can be influenced by various factors, including the structure of the chiral ligand, the substrate, and the reaction conditions. For example, in the hydrogenation of a series of cyclic ketones, the enantioselectivity was observed to decrease with increasing steric hindrance around the carbonyl group. researchgate.net

Table 1: Enantioselective Hydrogenation of Ketones with a Chiral (Cyclopentadienone)iron Complex

SubstrateProductEnantiomeric Excess (ee)
2-Methylcyclohexanone2-Methylcyclohexanol59%
2-Phenylcyclohexanone2-Phenylcyclohexanol77%
2-tert-Butylcyclohexanone2-tert-Butylcyclohexanol13%

Data sourced from studies on chiral (cyclopentadienone)iron complexes derived from (R)-BINOL. researchgate.net

Furthermore, novel chiral 8-oxazoline iminoquinoline ligands have been designed for iron-catalyzed enantioselective hydrogenation of 1,1-disubstituted alkenes, achieving high conversions and excellent enantioselectivities using just 1 atmosphere of hydrogen gas. nih.gov This highlights the ongoing innovation in ligand design for iron-based asymmetric hydrogenation.

Asymmetric Alkylation and C-C Bond Forming Reactions

Asymmetric alkylation and other carbon-carbon bond-forming reactions are fundamental transformations in organic synthesis for building molecular complexity. organic-chemistry.orgnih.gov Iron-catalyzed versions of these reactions are highly desirable and represent a growing field of research. nih.gov

Recent advancements have demonstrated the potential of iron catalysis in the highly enantioselective C-H alkylation of indoles with alkenes. nih.gov By employing a specifically designed chiral N-heterocyclic carbene (NHC) ligand, researchers have been able to achieve the simultaneous construction of C-N axial chirality and a C-central stereocenter with high diastereo- and enantioselectivity. nih.gov This methodology is significant as it operates at room temperature and avoids the need for pre-functionalized substrates, a limitation of some earlier systems. nih.gov

The substrate scope for these reactions is broad, tolerating various substituents on both the indole (B1671886) and the alkene partner. nih.gov The success of this approach underscores the power of ligand design in controlling the reactivity and selectivity of iron catalysts.

Regioselective and Stereoselective Functionalization of Organic Substrates

Regio- and stereoselectivity are critical aspects of chemical synthesis, dictating the specific position and spatial orientation of newly formed bonds. khanacademy.org Iron catalysts have been instrumental in developing methods for the selective functionalization of organic molecules. nih.govnih.gov

For example, iron-catalyzed C-H alkylation of indoles not only proceeds with high enantioselectivity but also with excellent regioselectivity, typically at the C3 position of the indole ring. nih.gov The ability to direct reactions to a specific site on a complex molecule is a significant advantage in synthetic chemistry.

Furthermore, iron complexes have been utilized in stereoselective intramolecular cyclopropanation reactions. nih.gov Using chiral spiro-bisoxazoline ligands, iron catalysts can achieve high yields and enantioselectivities (up to 97% ee) in the formation of cyclopropane (B1198618) rings, demonstrating the potential of iron in asymmetric carbenoid transformations. nih.gov

Catalytic C-N Bond Formation Reactions (e.g., Hydroxyamination, Amination)

The formation of carbon-nitrogen bonds is a crucial process in the synthesis of a vast array of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. researchgate.netcore.ac.uk Iron-catalyzed C-N bond formation has emerged as an attractive and sustainable alternative to traditional methods. acs.orgnih.govresearchgate.net

(Cyclopentadienone)iron tricarbonyl complexes have been shown to be effective catalysts for "borrowing hydrogen" reactions between alcohols and amines to form C-N bonds. acs.orgnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the final amine product. The catalyst facilitates this hydrogen transfer. These reactions have been successfully applied to a range of amines and alcohols, including unsaturated substrates, which is a significant achievement for iron-based catalysts. acs.org

In addition to borrowing hydrogen reactions, chiral iron complexes with N4 ligands have been developed for asymmetric C-H amination reactions. uni-marburg.de This allows for the direct conversion of C-H bonds into C-N bonds with high regio- and enantioselectivity, providing a novel route to chiral α-amino acids. uni-marburg.de

Applications in Fine Chemical Synthesis and Specialty Materials

The catalytic methodologies developed using iron complexes have found applications in the synthesis of fine chemicals and specialty materials. nih.govnih.gov The ability to construct complex chiral molecules efficiently and sustainably is of great interest to the chemical industry. acs.org

The synthesis of enantioenriched alcohols and amines through iron-catalyzed hydrogenation and C-N bond formation provides access to valuable building blocks for pharmaceuticals and other biologically active compounds. nih.govacs.org For instance, the development of iron catalysts that can perform enantioselective hydrogenation of ketones with high yields and enantioselectivities rivals the performance of more expensive precious metal catalysts, making these processes more industrially viable. acs.org

The versatility of iron catalysis also extends to the synthesis of unique molecular architectures. The regioselective and stereoselective functionalization reactions enabled by iron catalysts can be applied to the late-stage modification of complex molecules, including natural products and drugs. nih.govuni-marburg.de

Theoretical and Computational Studies of Iron Cyclopentanamine/cyclopentane Systems

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful method for elucidating the electronic structure of iron complexes, which is crucial for understanding their reactivity. nih.govmarquette.edu In the context of iron-catalyzed amination, DFT calculations help to characterize the key intermediates, such as iron-nitrenoid species, which are often proposed as the active aminating agents.

While direct DFT studies on an iron-cyclopentanamine complex are not extensively documented in the reviewed literature, analogies can be drawn from studies on other iron-ligand systems. For instance, DFT calculations on iron(III) complexes with 2-hydroxybenzophenones have shown that the highest occupied molecular orbitals (HOMOs) are typically distributed over the ligands, while the lowest unoccupied molecular orbitals (LUMOs) are mainly centered on the iron atom. uit.no This suggests that in a hypothetical iron-cyclopentanamine complex, the cyclopentanamine ligand would play a significant role in the electronic makeup of the frontier orbitals.

Furthermore, DFT calculations have been instrumental in determining the spin state of iron complexes, which is a critical factor in their reactivity. uit.no Iron complexes can exist in different spin states (high-spin, intermediate-spin, or low-spin), and the energy differences between these states can be subtle. For a potential iron-cyclopentanamine catalyst, DFT would be essential to predict the ground spin state and how it might change along a reaction coordinate.

A hypothetical DFT analysis of an iron-cyclopentanamine complex might involve the parameters shown in the interactive table below, based on typical computational studies of iron complexes. uit.notdl.org

ParameterDescriptionTypical Value/Method
FunctionalApproximation to the exchange-correlation energyB3LYP, PBE0, M06
Basis SetSet of functions to represent the electronic wave functiondef2-TZVP, LANL2DZ for Fe
Spin StateTotal spin angular momentum of the complexHigh-spin (e.g., S=5/2 for Fe(III)), Low-spin (e.g., S=1/2 for Fe(III))
Solvation ModelAccounts for the effect of the solventPCM, SMD

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a cornerstone for mapping out the potential energy surfaces of chemical reactions, identifying the most likely reaction pathways, and characterizing the transition states. For the iron-catalyzed amination of cyclopentane (B165970) with cyclopentanamine, a likely pathway would involve the C-H activation of cyclopentane.

Theoretical studies on analogous iron-catalyzed C-H amination reactions have provided valuable mechanistic frameworks. rsc.org For example, in the intramolecular C-H amination of azides catalyzed by an iron(III) porphyrin complex, DFT calculations revealed a preference for a H-abstraction/radical rebound mechanism over a concerted C-N bond formation. rsc.org

Applying this to the intermolecular amination of cyclopentane, a proposed catalytic cycle could initiate with the formation of a reactive iron-nitrenoid intermediate from the iron catalyst and an appropriate nitrogen source derived from cyclopentanamine. This intermediate would then abstract a hydrogen atom from cyclopentane, generating a cyclopentyl radical and an iron-hydroxoamine species. Subsequent radical rebound would form the C-N bond, yielding the aminated product and regenerating the catalyst.

The following interactive table outlines the key steps and intermediates that would be investigated in a computational study of this reaction pathway.

Reaction StepDescriptionKey Intermediate/Transition State
Catalyst ActivationFormation of the active iron-nitrenoid species[Fe=NR] complex
C-H AbstractionHydrogen atom transfer from cyclopentane to the iron-nitrenoid[Fe-NHR---H---C5H9] Transition State
Radical ReboundFormation of the C-N bond[Fe-NHR---C5H9] Transition State
Product ReleaseDissociation of the aminated productProduct-catalyst complex

Prediction of Catalytic Activity and Selectivity

Computational studies on iron-catalyzed C-H amination have shown that the nature of the ligand framework around the iron center plays a crucial role in determining catalytic activity. nih.gov For instance, the use of a 1,10-phenanthroline (B135089) ligand in combination with iron dichloride was found to be effective for the amination of non-activated C(sp3)-H bonds. nih.gov Theoretical calculations can be used to screen a variety of ligands for an iron-cyclopentanamine system to identify those that would lead to the lowest activation barriers for the C-H abstraction and C-N bond formation steps.

Selectivity is another critical aspect. In the case of cyclopentane, all ten C-H bonds are equivalent, so regioselectivity is not an issue. However, chemoselectivity (amination vs. other potential reactions) and diastereoselectivity (if substituted cyclopentanes were used) would be important considerations. DFT calculations can predict these selectivities by comparing the activation energies of the different possible reaction channels.

The table below presents hypothetical computational data that could be generated to predict the catalytic performance of different iron-based catalysts for the amination of cyclopentane.

Catalyst SystemLigandCalculated Overall Barrier (kcal/mol)Predicted Selectivity for Amination (%)
FeCl2None35.2Low
Fe(acac)3Acetylacetonate30.5Moderate
[Fe(phen)Cl2]1,10-Phenanthroline25.8High
[Fe(Tp)Cl2]Tris(pyrazolyl)borate27.1High

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Reaction Mechanisms through Computational Methods

Computational methods are pivotal in providing a detailed, step-by-step picture of the reaction mechanism, which is often challenging to obtain through experimental means alone. princeton.edu By calculating the energies of intermediates and transition states, a complete energy profile of the catalytic cycle can be constructed.

For the iron-catalyzed amination of cyclopentane, computational studies would aim to answer key mechanistic questions. For example, does the reaction proceed via a concerted or a stepwise mechanism? What is the nature of the active aminating species? What is the rate-determining step of the catalytic cycle?

Insights from related systems, such as the iron-catalyzed C-H amination with N-benzoyloxyureas, suggest that a stepwise mechanism involving a 1,5-hydrogen atom transfer (HAT) to an iron nitrenoid intermediate, followed by a rapid radical rebound, is plausible. nih.gov Computational studies could verify if this mechanism holds for the amination of cyclopentane with cyclopentanamine. The identification of key intermediates, such as a cyclometalated iron(II) species, has been achieved in other iron-catalyzed C-H activation reactions through a combination of experimental and computational techniques. nih.gov

The elucidation of the reaction mechanism also involves considering alternative pathways. For instance, a concerted insertion of the iron-nitrenoid into the C-H bond could be a possibility. By comparing the calculated activation barriers for the stepwise and concerted pathways, the preferred mechanism can be determined.

Future Research Directions and Emerging Paradigms

Design of Next-Generation Iron Catalysts with Enhanced Efficiency and Selectivity

The design of highly efficient and selective iron catalysts is a paramount objective in contemporary chemical research. For a cyclopentanamine;cyclopentane (B165970);iron complex, future research would logically focus on the strategic modification of the ligand sphere to fine-tune the catalyst's electronic and steric properties. The cyclopentanamine ligand, with its nitrogen donor, and the cyclopentane group can be systematically altered to enhance catalytic performance in various transformations. unc.eduacs.org

Research efforts could be directed towards:

Ligand Modification: Introducing substituents on both the cyclopentanamine and cyclopentane rings to modulate the electron density at the iron center. Electron-donating groups could enhance the reactivity of the catalyst in certain reactions, while electron-withdrawing groups might favor others.

Chiral Ligand Synthesis: The development of chiral cyclopentanamine ligands would be a crucial step towards asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules. acs.org

Redox-Active Ligands: Investigating the incorporation of redox-active functionalities into the ligand framework could open up new catalytic cycles and reactivity pathways, mimicking the sophisticated mechanisms found in natural enzyme systems.

Table 1: Hypothetical Ligand Modifications and Their Potential Catalytic Impact

Ligand ModificationPotential Effect on Iron CenterTarget Reaction TypeDesired Outcome
Electron-donating groups on cyclopentanamineIncreased electron densityCross-coupling reactionsEnhanced catalytic turnover
Bulky substituents on cyclopentaneIncreased steric hindranceSelective hydrogenationHigher regioselectivity
Chiral phosphine-amine ligandsChiral environmentAsymmetric synthesisHigh enantiomeric excess
Redox-active imine functionalitiesParticipation in electron transferC-H functionalizationLower activation barriers

Sustainable and Environmentally Benign Iron Catalysis

The use of iron as a catalyst inherently aligns with the principles of green chemistry due to its abundance, low cost, and low toxicity compared to precious metals. mdpi.comresearchgate.net Future research on iron-cyclopentanamine/cyclopentane complexes should emphasize the development of sustainable catalytic processes.

Key areas of investigation would include:

Catalysis in Green Solvents: Exploring the catalytic activity of these complexes in environmentally friendly solvents such as water, ethanol, or supercritical CO2.

Heterogenization of the Catalyst: Immobilizing the iron complex on solid supports like silica (B1680970), polymers, or metal-organic frameworks (MOFs) to facilitate catalyst recovery and reuse, a cornerstone of sustainable industrial processes. novomof.com

Atom-Economic Reactions: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product, minimizing waste generation.

Bio-Inspired Organoiron Chemistry

Nature has perfected the use of iron in enzymes to carry out highly selective and efficient chemical transformations. uniroma1.itscinapse.io A significant future research direction for iron-cyclopentanamine/cyclopentane complexes lies in the realm of bio-inspired catalysis. By mimicking the active sites of iron-containing metalloenzymes, it may be possible to design catalysts with unprecedented performance. researchgate.net

Future research could focus on:

Mimicking Metalloenzyme Active Sites: Designing complexes where the cyclopentanamine and other ligands create a coordination environment around the iron center that resembles that of enzymes like methane (B114726) monooxygenase or cytochrome P450. berkeley.edu This could lead to catalysts capable of selective C-H bond activation and oxidation under mild conditions.

Supramolecular Scaffolds: Incorporating the iron complex into larger supramolecular assemblies to create a "second coordination sphere" that can influence substrate binding and selectivity, much like the protein scaffold of an enzyme.

Exploration of New Reactivity Modes and Synthetic Methodologies

While iron catalysts are known for a variety of transformations, there is always a push to discover novel reactivity and develop new synthetic methods. springerprofessional.de The unique electronic and steric environment provided by cyclopentanamine and cyclopentane ligands could unlock new catalytic possibilities.

Promising areas for exploration include:

Radical-Mediated Reactions: Investigating the potential of these complexes to initiate and control radical cascade reactions, which are powerful tools for the rapid construction of complex molecular architectures. nih.gov

C-H Functionalization: Developing catalysts for the direct functionalization of unactivated C-H bonds, a long-standing goal in organic synthesis that offers a more efficient way to build molecules. researchgate.net

Photoredox Catalysis: Exploring the use of these iron complexes as photocatalysts, harnessing visible light to drive chemical reactions under mild and sustainable conditions. rsc.org

Multicomponent and Cascade Reactions Utilizing Iron-Cyclopentanamine/Cyclopentane Complexes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly desirable for their efficiency and atom economy. researchgate.netmdpi.com Cascade reactions, involving a sequence of intramolecular transformations, offer similar advantages. Iron-cyclopentanamine/cyclopentane complexes could be designed to catalyze such complex transformations.

Future research in this area could involve:

Development of Novel MCRs: Screening the catalytic activity of these complexes in known MCRs and designing new multicomponent reactions to access novel chemical space.

Tandem Catalysis: Designing systems where the iron complex catalyzes multiple sequential reactions in a one-pot fashion, streamlining synthetic routes and reducing the need for intermediate purification steps.

Switchable Catalysis: Investigating whether external stimuli (e.g., light, temperature, additives) can switch the catalytic activity of the complex to control the outcome of a reaction and generate diverse products from a single set of starting materials.

Table 2: Potential Cascade Reactions Catalyzed by Iron-Cyclopentanamine/Cyclopentane Complexes

Reaction TypeReactantsPotential Product ClassSignificance
Radical Cyclization/Cross-CouplingAlkene, Alkyl Halide, Grignard ReagentFunctionalized CarbocyclesRapid construction of complex scaffolds nih.gov
Amination/CyclizationAminoalkene, HalideN-HeterocyclesAccess to pharmaceutically relevant structures
Ring-Opening/AnnulationStrained Ring, DienePolycyclic SystemsSynthesis of complex natural product cores

Q & A

Q. Q1. What are the optimal experimental conditions for synthesizing cyclopentanamine, and how do thermodynamic properties influence reaction efficiency?

Methodological Answer: Cyclopentanamine (C₅H₁₁N) synthesis often involves catalytic hydrogenation of cyclopentanone oxime or reductive amination of cyclopentanone. Key thermodynamic parameters include enthalpy of vaporization (ΔvapH = 38.3 kJ/mol at 332 K) and boiling point (381.2–381.62 K), which dictate reaction feasibility under reflux or distillation conditions . For reproducibility, use controlled temperature (±1 K) and inert atmospheres to prevent side reactions. Reference NIST thermochemical data (e.g., heat capacity of liquid: 181.21 J/mol·K at 298 K) to calibrate calorimetric measurements .

Q. Q2. How can spectroscopic techniques (e.g., NMR, IR) differentiate cyclopentanamine from structural analogs like cyclohexylamine?

Methodological Answer: Employ 1^1H NMR to identify unique proton environments: cyclopentanamine’s ring protons resonate at δ 1.4–1.8 ppm (pentet) due to ring strain, distinct from cyclohexylamine’s δ 1.2–1.6 ppm (sextet). IR spectroscopy reveals N-H stretching at ~3350 cm⁻¹ (primary amine). Cross-validate with mass spectrometry (base peak m/z 85 for molecular ion [C₅H₁₁N]⁺) .

Advanced Research Questions

Q. Q3. What mechanistic pathways govern iron-catalyzed cyclopentane functionalization, and how do ligand environments modulate catalytic activity?

Methodological Answer: Iron catalysts (e.g., FeCl₃ with N-donor ligands) activate C-H bonds in cyclopentane via radical or oxidative pathways. Use kinetic isotope effect (KIE) studies to distinguish mechanisms: KIE > 2 suggests H-atom abstraction (radical), while KIE ≈ 1 indicates concerted metalation-deprotonation (CMD). Characterize intermediates via in-situ FTIR or EPR spectroscopy. Optimize ligand steric/electronic effects (e.g., bipyridine vs. porphyrin ligands) to enhance turnover frequency (TOF) .

Q. Q4. How can computational methods (DFT, MD) resolve contradictions in experimental data on cyclopentanamine’s phase transitions?

Methodological Answer: Conflicting entropy of fusion values (ΔfusS = 2.58 J/mol·K at 184.5 K vs. 43.65 J/mol·K at 190.4 K) may arise from polymorphic transitions or measurement artifacts . Apply density functional theory (DFT) to model crystal packing and Gibbs free energy differences. Molecular dynamics (MD) simulations at varying temperatures (12–349 K) can validate experimental heat capacity trends .

Data Contradiction and Validation

Q. Q5. How should researchers address discrepancies in reported thermodynamic properties of cyclopentanamine across studies?

Methodological Answer: Systematically compare methodologies:

PropertyValue RangeMethodSource
Tboil381.2–381.62 KEbulliometry vs. gas chromatography
ΔvapH38.3 kJ/molCalorimetry (317–419 K)

Replicate experiments using standardized protocols (e.g., ASTM E2079 for vapor pressure). Perform error propagation analysis to identify instrumental biases (e.g., ±0.2 K uncertainty in TRC data) .

Interdisciplinary Applications

Q. Q6. What role does iron play in stabilizing cyclopentane-containing metal-organic frameworks (MOFs), and how can porosity be engineered?

Methodological Answer: Iron nodes (e.g., Fe₃O clusters) in MOFs enhance stability via strong Fe-O-C linkages with cyclopentane-derived ligands. Use BET surface area analysis and PXRD to optimize pore size (target: 5–10 Å for gas storage). Synchrotron XAS can probe Fe oxidation states during framework assembly .

Experimental Design Considerations

Q. Q7. How to design a kinetic study for cyclopentanamine decomposition under oxidative conditions?

Methodological Answer:

  • Variables: Temperature (300–400 K), O₂ partial pressure (0.1–1 atm).
  • Monitoring: GC-MS for amine depletion and CO₂/NOx byproducts.
  • Rate Law: Fit data to Arrhenius equation (Ea estimation) and assess autocatalysis via sigmoidal curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.